molecular formula C8H4ClF4NO B13562053 N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide

N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide

Katalognummer: B13562053
Molekulargewicht: 241.57 g/mol
InChI-Schlüssel: QWJQQZKZAIZFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-5-fluoroaniline+trifluoroacetic anhydrideThis compound\text{3-chloro-5-fluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3-chloro-5-fluoroaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trifluoroacetamide group.

Major Products:

    Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.

    Hydrolysis: The major products are 3-chloro-5-fluoroaniline and trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in various interactions, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

  • 3-chloro-5-fluorophenylboronic acid
  • N-(3-chloro-5-fluorophenyl)-2-fluorobenzenemethanamine
  • 5-[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide

Uniqueness: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H4ClF4NO

Molekulargewicht

241.57 g/mol

IUPAC-Name

N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H4ClF4NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI-Schlüssel

QWJQQZKZAIZFKC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)Cl)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.